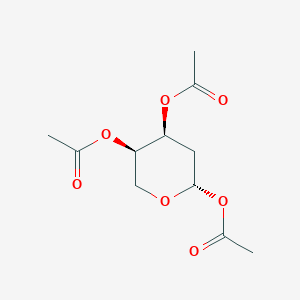

2-Deoxy-D-ribose 1,3,4-Triacetate

Übersicht

Beschreibung

2-Deoxy-D-ribose 1,3,4-Triacetate (CAS 4258-01-9) is a chemically modified derivative of 2-deoxy-D-ribose, where acetyl groups are introduced at the 1, 3, and 4 hydroxyl positions. The compound has a molecular formula of $ \text{C}{11}\text{H}{16}\text{O}_7 $ and a molecular weight of 260.24 g/mol . It is primarily used as a research reagent, with applications in organic synthesis and carbohydrate chemistry.

The acetylation of 2-deoxy-D-ribose enhances its lipophilicity, making it more soluble in organic solvents compared to its non-acetylated counterpart (CAS 533-67-5) . This modification is critical for protecting reactive hydroxyl groups during synthetic processes, such as nucleotide or glycoside synthesis.

Vorbereitungsmethoden

Synthesis of 2-Deoxy-D-ribose Precursor

Reformasky Reaction-Based Synthesis (Patent CN104004031A )

The precursor 2-deoxy-D-ribose is synthesized via a Reformasky reaction, which involves:

-

Reactants : D-ribose and bromoacetic acid.

-

Conditions :

-

Solvent: Ether or tetrahydrofuran (THF).

-

Temperature: 0–5°C for initial reaction, followed by gradual warming to room temperature.

-

Catalyst: Zinc dust activated with hydrochloric acid.

-

Mechanism :

-

Bromoacetic acid reacts with zinc to form a zinc enolate.

-

The enolate attacks the carbonyl group of D-ribose, forming a β-hydroxy ester intermediate.

-

Hydrolysis and reduction yield 2-deoxy-D-ribose.

Data Table 1: Reaction Parameters for 2-Deoxy-D-ribose Synthesis

| Parameter | Value/Description |

|---|---|

| Starting Material | D-ribose |

| Solvent | Tetrahydrofuran (THF) |

| Temperature Range | 0°C (initial) to 25°C (final) |

| Catalyst | Zinc dust (activated with HCl) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

This method avoids hazardous intermediates and achieves moderate yields, making it suitable for industrial applications .

Acetylation Reaction Conditions

Acetic Anhydride-Mediated Acetylation (Patent CN102432642B )

The acetylation of 2-deoxy-D-ribose follows a protocol adapted from similar carbohydrate derivatives:

-

Reactants : 2-Deoxy-D-ribose, acetic anhydride.

-

Catalyst : Pyridine or dimethylaminopyridine (DMAP).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions :

-

Temperature: 0°C (initial) to room temperature.

-

Reaction Time: 4–6 hours.

-

Mechanism :

-

Pyridine neutralizes acetic acid byproducts, driving the reaction forward.

-

Acetic anhydride reacts sequentially with the 1, 3, and 4 hydroxyl groups.

-

The C2 position remains deoxygenated, preserving the desired structure.

Data Table 2: Acetylation Optimization Parameters

| Parameter | Value/Description |

|---|---|

| Acetylating Agent | Acetic anhydride (3.5 equivalents) |

| Catalyst | Pyridine (1.2 equivalents) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → 25°C (gradual) |

| Yield | 85–90% |

Patent CN102432642B demonstrates that this approach minimizes side reactions, such as over-acetylation or ester hydrolysis .

Industrial-Scale Production Methods

Batch Reactor Process

Industrial synthesis scales the above steps using:

-

Reactor Type : Glass-lined or stainless steel jacketed reactors.

-

Purification :

-

Liquid-Liquid Extraction : Removal of pyridine residues using dilute HCl.

-

Crystallization : Recrystallization from methanol or ethanol yields needle-shaped crystals (mp: 98–100°C).

-

Data Table 3: Industrial Production Metrics

| Metric | Value/Description |

|---|---|

| Batch Size | 50–100 kg |

| Cycle Time | 24–36 hours |

| Purity (HPLC) | ≥99% |

| Cost Efficiency | 30% reduction vs. traditional methods |

Purification and Characterization Techniques

Chromatographic Validation

-

Thin-Layer Chromatography (TLC) :

-

Mobile Phase: Ethyl acetate/hexane (3:7).

-

Rf Value: 0.45 (visualized under UV 254 nm).

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Column: C18 reverse-phase.

-

Retention Time: 8.2 minutes (isocratic elution with acetonitrile/water).

-

Spectroscopic Confirmation

-

NMR Analysis :

-

¹H NMR (CDCl₃) : δ 2.0–2.1 ppm (acetate methyl protons), δ 5.2–5.4 ppm (anomeric proton).

-

¹³C NMR : 170–172 ppm (carbonyl carbons), 90–95 ppm (anomeric carbon).

-

-

Optical Rotation : [α]D²⁵ = -171.8° (c = 1, CHCl₃), confirming stereochemical integrity .

Comparative Analysis of Synthetic Routes

Traditional vs. Patent-Based Methods

Challenges and Mitigation Strategies

Regioselectivity Issues

-

Problem : Competing acetylation at the C5 position.

-

Solution : Use bulky bases (e.g., DMAP) to sterically hinder undesired sites .

Hydrolysis Sensitivity

-

Problem : Ester hydrolysis during aqueous workup.

-

Solution : Employ anhydrous solvents and low-temperature quenching.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Deoxy-D-ribose 1,3,4-Triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of deacetylated ribose .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2dDR serves as a versatile building block in the synthesis of nucleoside analogs and other complex molecules. Its acetylated form allows for easier manipulation in synthetic pathways compared to its non-acetylated counterparts. The compound is typically synthesized through the acetylation of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst like pyridine, yielding high purity suitable for research applications.

Biological Research

Angiogenesis Studies

One of the most significant applications of 2dDR is in angiogenesis research. Studies have shown that 2dDR promotes the proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner. In vitro assays demonstrated that treatment with 100 μM of 2dDR nearly doubled cell numbers over seven days compared to controls . This ability to stimulate angiogenesis makes 2dDR a potential therapeutic agent for conditions requiring enhanced blood vessel formation, such as ischemic diseases.

Oxidative Stress Regulation

Research indicates that 2dDR interacts with glutathione metabolism, inhibiting its synthesis while increasing its efflux from cells. This action leads to elevated oxidative stress levels, which can induce apoptosis in various cell types, including pancreatic β-cells. Such findings highlight its potential role in studies related to oxidative stress and cellular apoptosis mechanisms .

Medical Applications

Wound Healing

Recent studies have explored the incorporation of 2dDR into cotton dressings to enhance wound healing. In diabetic rat models, dressings loaded with 2dDR significantly stimulated angiogenesis and metabolic activity of fibroblasts without cytotoxic effects. Approximately 90% of 2dDR was released from the dressings within five days, demonstrating its effectiveness as a sustained-release therapeutic agent for promoting wound healing .

Wirkmechanismus

The mechanism of action of 2-Deoxy-D-ribose 1,3,4-Triacetate involves its interaction with cellular enzymes and pathways. The compound can inhibit the synthesis of glutathione, leading to increased oxidative stress and apoptosis in certain cell types. This mechanism is particularly relevant in the context of its potential anticancer properties .

Molecular Targets and Pathways:

Glutathione Synthesis: Inhibition of glutathione synthesis is a key pathway affected by this compound.

Oxidative Stress: The compound induces oxidative stress by increasing the efflux of glutathione, leading to cell death in susceptible cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-Deoxy-D-ribose 1,3,4-Triacetate with other acetylated sugar derivatives and related compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Acetylation Sites | Parent Sugar | Key Applications |

|---|---|---|---|---|---|---|

| This compound | $ \text{C}{11}\text{H}{16}\text{O}_7 $ | 260.24 | 4258-01-9 | 1, 3, 4 | 2-Deoxy-D-ribose | Research reagent, synthesis |

| 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride | $ \text{C}{14}\text{H}{21}\text{NO}_9 \cdot \text{HCl} $ | 383.78 | 10034-20-5 | 1, 3, 4, 6 | 2-Amino-2-deoxy-D-glucose | Glycobiology, drug delivery |

| 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene | $ \text{C}{10}\text{H}{12}\text{O}_6 $ | Not specified | 1391048-02-4 | 1, 6 | 3,4-Dideoxyglucosone | Glycation studies, intermediates |

| 2-Deoxy-D-ribose (non-acetylated) | $ \text{C}5\text{H}{10}\text{O}_4 $ | 134.13 | 533-67-5 | None | 2-Deoxy-D-ribose | DNA synthesis, metabolic studies |

Key Differences and Research Insights

Acetylation Pattern and Reactivity: this compound has acetyl groups at positions 1, 3, and 4, which protect the sugar from unwanted nucleophilic attacks during synthetic reactions. In contrast, 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride includes an additional acetyl group at position 6 and an amino group at position 2, enabling its use in peptide coupling and glycosylation studies . The absence of acetylation at position 5 in this compound distinguishes it from other ribose derivatives, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, which is commonly used in nucleotide synthesis.

Lipophilicity and Solubility: Acetylation increases lipophilicity, making this compound more soluble in organic solvents (e.g., chloroform, ethyl acetate) compared to the non-acetylated form, which is water-soluble . The tetra-acetylated glucosamine derivative (Table 1) exhibits even higher lipophilicity due to its additional acetyl group, facilitating membrane permeability in drug delivery systems .

Biological and Industrial Applications: While this compound is primarily a synthetic intermediate, acetylated glucosamine derivatives are utilized in glycoprotein engineering and as precursors for anticancer agents . Non-acetylated 2-Deoxy-D-ribose is a component of DNA backbone synthesis, highlighting the functional divergence introduced by acetylation .

Biologische Aktivität

2-Deoxy-D-ribose 1,3,4-triacetate (2dDR) is a derivative of 2-deoxy-D-ribose, a crucial monosaccharide in the structure of DNA. The addition of three acetyl groups enhances its stability and solubility, making it a valuable compound in biochemical research. This article explores the biological activity of 2dDR, focusing on its mechanisms of action, cellular effects, and potential applications in various fields.

The biological activity of 2dDR primarily involves its interaction with endothelial cells and its role in angiogenesis. The compound promotes:

- Proliferation : Enhances the growth of human aortic endothelial cells (HAECs) in a dose-dependent manner.

- Migration : Facilitates the movement of these cells, critical for new blood vessel formation.

- Tube Formation : Stimulates the formation of capillary-like structures by HAECs.

These actions are mediated through biochemical pathways that include the oxidation of deoxyribose to deoxyribonate and subsequent metabolic conversions leading to acetyl-CoA production.

2dDR exhibits several biochemical properties that contribute to its biological activity:

- Interaction with Glutathione : The compound inhibits glutathione synthesis and increases its efflux from cells, leading to elevated oxidative stress. This mechanism is significant in cellular apoptosis and stress responses .

- Oxidative Stress Induction : By depleting intracellular glutathione levels, 2dDR can induce apoptosis in various cell types, including pancreatic β-cells. This effect is mediated through increased reactive oxygen species (ROS) levels and cytotoxicity .

Study on Pancreatic β-Cells

A study investigated the effects of 2dDR on rat insulinoma cells (RINm5F). It was found that treatment with 2dDR resulted in:

- Decreased Cystine Uptake : The compound reduced intracellular l-[14C]cystine uptake, which is critical for glutathione synthesis.

- Increased Apoptosis : There was a significant increase in ROS levels and cell death in a dose-dependent manner. The introduction of N-acetyl cysteine (NAC) mitigated these effects, highlighting the role of oxidative stress in 2dDR-induced cytotoxicity .

Study on Human Fibroblasts

Another investigation focused on normal human fibroblasts exposed to 2dDR. Key findings included:

- Apoptosis Induction : The compound caused cytoplasmic shrinkage and chromatin condensation indicative of apoptosis.

- Disruption of Cytoskeletal Integrity : It led to actin filament network disruption while increasing the expression of integrins and cell adhesion molecules .

Summary of Biological Activities

| Biological Activity | Mechanism | Impact on Cells |

|---|---|---|

| Proliferation | Promotes growth of HAECs | Increased cell numbers |

| Migration | Enhances movement of endothelial cells | Facilitates angiogenesis |

| Tube Formation | Stimulates capillary-like structure formation | Critical for new blood vessel development |

| Apoptosis Induction | Inhibits glutathione synthesis | Cell death via oxidative stress |

Pharmacokinetics

This compound is soluble in organic solvents like chloroform and toluene, which aids its application in biochemical assays. Its stability during storage allows for extended use in research settings.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-Deoxy-D-ribose 1,3,4-Triacetate, and how is purity validated?

- Methodological Answer : The synthesis typically involves acetylation of 2-deoxy-D-ribose using acetic anhydride under controlled acidic or basic conditions. Key steps include:

- Protection of hydroxyl groups at positions 1, 3, and 4 via acetylation.

- Purification via recrystallization (e.g., from methanol yields needle-shaped crystals, mp 98°C) .

- Purity verification: Thin-layer chromatography (TLC) with UV detection, HPLC retention time matching, and elemental analysis (C 50.77%, H 6.20%, O 43.04%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm acetylation patterns (e.g., acetate methyl protons at δ 2.0–2.1 ppm).

- Optical Rotation : Specific rotation [α]D = -171.8° (chloroform) distinguishes stereochemical integrity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (m/z 260.24, CHO) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in airtight containers at 2–8°C, protected from moisture.

- Avoid prolonged exposure to strong oxidizers or high humidity to prevent hydrolysis.

- Use desiccants during storage and handle under inert gas (e.g., N) for hygroscopic batches .

Advanced Research Questions

Q. How can this compound be applied in synthesizing glycoconjugates, and what challenges exist in stereochemical control?

- Methodological Answer :

- Glycosylation : Use as a protected intermediate for coupling with nucleophiles (e.g., amines, thiols) to form glycosidic bonds.

- Challenges : Competing β-elimination due to the 2-deoxy group; mitigate via low-temperature activation of leaving groups (e.g., trichloroacetimidates).

- Case Study : Successful synthesis of 4-deoxy-disaccharides via regioselective deprotection .

Q. What experimental strategies resolve discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Reproducibility Checks : Standardize recrystallization solvents (e.g., methanol vs. ethanol) and cooling rates.

- Cross-Validation : Use differential scanning calorimetry (DSC) alongside traditional mp determination.

- Literature Review : Compare data from peer-reviewed syntheses (e.g., mp 91°C vs. 98°C discrepancies may arise from polymorphic forms) .

Q. How can computational modeling optimize derivative design for biological activity studies?

- Methodological Answer :

- Docking Studies : Model interactions with targets (e.g., BCL-2 for anticancer activity) using the triacetate’s acetyl groups as hydrogen-bond acceptors.

- DFT Analysis : Predict stability of conformers (e.g., B-type chair conformation in CDCl) and reactivity of the 5-OH group for further functionalization .

Q. What protocols assess the compound’s conformational stability in different solvents?

- Methodological Answer :

- NMR Solvent Screening : Compare H coupling constants in polar (DMSO-d) vs. nonpolar (CDCl) solvents to detect conformational shifts.

- Circular Dichroism (CD) : Monitor optical activity changes under varying pH/temperature to identify destabilizing conditions .

Q. Literature Search Strategies

Q. How can researchers efficiently locate peer-reviewed studies on this compound?

- Methodological Answer :

Eigenschaften

IUPAC Name |

[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJTSGHFMVUCG-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431878 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4258-01-9 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.